molecular formula C12H13N3O4 B2965963 N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide CAS No. 899978-66-6

N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide

Cat. No. B2965963
CAS RN: 899978-66-6
M. Wt: 263.253
InChI Key: ZTKHVBZXRKZGKX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxalamide group would likely contribute to the compound’s polarity, while the nitrophenyl group could contribute to its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The nitro group in the nitrophenyl group could potentially be reduced to an amino group, and the double bond in the allyl group could potentially participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces in the compound .

Scientific Research Applications

Novel Synthetic Approaches

A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via rearrangement sequences demonstrates the utility of related compounds in synthesizing di- and mono-oxalamides. This method provides a new formula for both anthranilic acid derivatives and oxalamides, indicating potential applications in the synthesis of complex molecules (Mamedov et al., 2016).

Antifungal Activity

The antifungal properties of eugenol analogues, including compounds with allyl substituents and nitro groups, have been investigated. One study identified the most active structure against various fungal strains, suggesting the potential of N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide analogues in antifungal applications. The findings emphasize the importance of specific substituents for enhancing antifungal activity (Carrasco et al., 2012).

Metabolic Studies

The metabolism and pharmacokinetics of S-1, a compound within the same chemical family, have been extensively studied in rats. This research reveals the compound's low clearance, moderate volume of distribution, and extensive metabolism, providing insights into the pharmacokinetic characteristics that are ideal for propanamide-based drugs in preclinical studies. Such studies are crucial for understanding how similar compounds might behave in biological systems (Wu et al., 2006).

Environmental Degradation

Research into the photoassisted Fenton reaction for the oxidative degradation of contaminants like metolachlor and methyl parathion has implications for environmental cleanup processes. This method's effectiveness in decomposing and mineralizing harmful compounds in water suggests potential applications for N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide and related compounds in environmental remediation efforts (Pignatello & Sun, 1995).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper safety precautions should be taken when handling this compound, especially if it’s used in a laboratory or industrial setting .

properties

IUPAC Name

N'-(2-methyl-5-nitrophenyl)-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-3-6-13-11(16)12(17)14-10-7-9(15(18)19)5-4-8(10)2/h3-5,7H,1,6H2,2H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKHVBZXRKZGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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